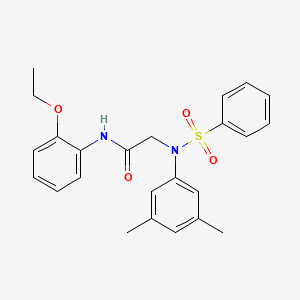
N~2~-(3,5-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(3,5-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DMS 19491, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of N-acyl amino acid derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N~2~-(3,5-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 19491 is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways. This compound 19491 has been found to inhibit the activity of protein kinase C (PKC) and Akt, which are involved in cell proliferation and survival. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, this compound 19491 has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and physiological effects:
This compound 19491 has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This compound 19491 has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, this compound 19491 has been found to improve glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-(3,5-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 19491 in lab experiments is its high purity and stability. It can be easily synthesized and purified, which makes it suitable for large-scale experiments. Additionally, this compound 19491 has been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using this compound 19491 is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. This can be overcome by using appropriate solvents or formulation strategies.
Orientations Futures
There are several future directions for the research on N~2~-(3,5-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 19491. One of the areas of interest is its potential therapeutic applications in cancer. Further studies are needed to elucidate the mechanism of action of this compound 19491 in cancer cells and to determine its efficacy in vivo. Another area of interest is its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound 19491 has shown promising results in preclinical studies, and further research is needed to determine its potential clinical applications. Additionally, the development of novel formulations and delivery strategies can improve the bioavailability and efficacy of this compound 19491.
Applications De Recherche Scientifique
N~2~-(3,5-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 19491 has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurological disorders. This compound 19491 has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound 19491 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-4-30-23-13-9-8-12-22(23)25-24(27)17-26(20-15-18(2)14-19(3)16-20)31(28,29)21-10-6-5-7-11-21/h5-16H,4,17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMZNKFNEKFTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(cyclohexylcarbonyl)amino]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B3674667.png)
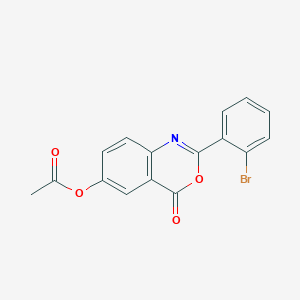
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3674701.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B3674705.png)
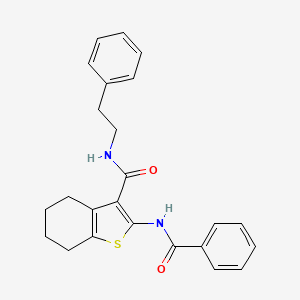
![1-{[5-(2-carboxyvinyl)-2,3-dimethoxyphenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B3674717.png)
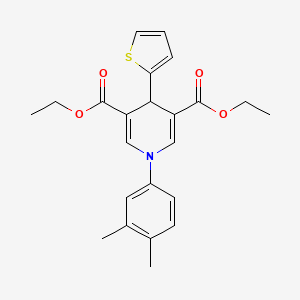
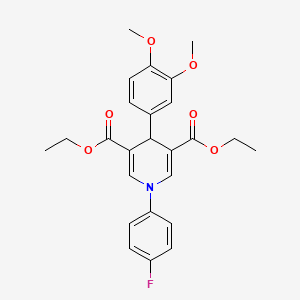
![4-chloro-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3674743.png)
![N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3674761.png)
![N-(3-bromophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B3674764.png)
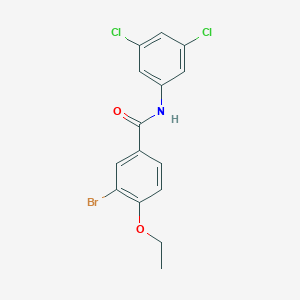
![5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3674774.png)
![5-[3-chloro-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3674782.png)
